5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Description
This compound belongs to the pyrrolo[1,2-a]quinoxaline family, characterized by a bicyclic framework fused with a pyrrole ring. The hexahydro designation indicates partial saturation, conferring conformational rigidity compared to fully aromatic analogs. Key structural features include a sulfonyl group at position 5, substituted with a bulky 4-tert-butylphenyl moiety, and a trifluoromethyl group at position 6. These substituents likely influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2S/c1-21(2,3)15-6-9-18(10-7-15)30(28,29)27-14-17-5-4-12-26(17)20-13-16(22(23,24)25)8-11-19(20)27/h6-11,13,17H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRNDADJIXESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a complex organic compound with potential biological activity. This compound's structure suggests it may possess various pharmacological properties due to the presence of functional groups such as sulfonyl and trifluoromethyl. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H25F3N2O2S
- Molecular Weight : 438.51 g/mol
- CAS Number : 861207-32-1
The compound features a hexahydropyrroloquinoxaline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have suggested that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related class of compounds has shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Properties
The sulfonyl group in the compound may contribute to its anti-inflammatory effects. Compounds with sulfonyl moieties have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Research indicates that derivatives of similar structures can significantly reduce inflammatory markers in vitro and in vivo models.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds structurally related to pyrroloquinoxaline have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These effects are often mediated through the modulation of neurotrophic factors.
Study 1: Anticancer Evaluation
In a study assessing the anticancer potential of related compounds, researchers found that derivatives similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity.
Study 2: Inflammation Modulation
Another research effort focused on evaluating the anti-inflammatory effects of sulfonyl-containing compounds. The results indicated that these compounds significantly inhibited prostaglandin E2 production in lipopolysaccharide-stimulated macrophages. This inhibition was attributed to the selective targeting of COX-2 pathways.
Study 3: Neuroprotection in Models of Neurodegeneration
A recent investigation into neuroprotective agents demonstrated that similar pyrroloquinoxaline derivatives could mitigate neuronal damage induced by glutamate toxicity in cultured neurons. The protective effect was linked to increased levels of brain-derived neurotrophic factor (BDNF), suggesting a mechanism involving neurotrophic signaling pathways.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Related Compounds | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | Pyrroloquinoxaline derivatives | Low micromolar range |
| Anti-inflammatory | COX-2 inhibition | Sulfonyl-containing analogs | Significant reduction |
| Neuroprotective | Modulation of BDNF | Similar pyrroloquinoxaline derivatives | Protective against toxicity |
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Observations :
- Trifluoromethyl Position : Shifting the CF₃ group from position 8 (target) to 7 () may alter electronic effects and binding interactions.
Hydrogenation Level and Conformation
Impact on Bioactivity :
- Saturation (e.g., hexahydro vs. dihydro) enhances stability and may improve binding to enzymatic pockets, as seen in UBCS039’s improved SIRT6 activation over its dihydro precursor .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
Methodological Answer:
- Route Optimization : Begin with modular synthesis of the pyrrolo[1,2-a]quinoxaline core via cyclocondensation of 1,2-diamines with α-keto esters, followed by functionalization at the 5- and 8-positions. The sulfonyl group can be introduced via nucleophilic substitution using 4-(tert-butyl)benzenesulfonyl chloride, while trifluoromethylation at the 8-position may employ Umemoto’s reagent or CF₃Cu-mediated coupling .
- Critical Intermediates : Prioritize intermediates like 8-trifluoromethyl-pyrroloquinoxaline (for regioselective trifluoromethylation) and tert-butylphenylsulfonyl precursors (for stability and reactivity in SNAr reactions). Monitor purity using HPLC (≥95%) to avoid side reactions .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be optimized for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ for solubility. Assign peaks by comparing chemical shifts to analogous pyrroloquinoxaline derivatives (e.g., 4aR,8aR-hexahydroquinoxaline structures ).
- X-ray Crystallography : Co-crystallize with dichloromethane/hexane to enhance crystal lattice stability. Resolve torsional angles in the hexahydropyrrolo ring to confirm stereochemistry .
- Mass Spectrometry : Employ HRMS (ESI+) with m/z tolerance <2 ppm to validate molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental observations in the reactivity of sulfonyl and trifluoromethyl groups?
Methodological Answer:
- Theoretical Alignment : Reconcile data by revisiting DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or non-covalent interactions (e.g., π-stacking in tert-butylphenyl groups) that may alter reactivity .
- Controlled Experiments : Perform kinetic studies under varying temperatures (25–80°C) to compare sulfonylation rates. Use Arrhenius plots to identify deviations from predicted activation energies .
- Data Triangulation : Cross-validate with in situ IR spectroscopy to detect transient intermediates (e.g., sulfonic acid byproducts) not modeled computationally .
Q. What advanced kinetic modeling approaches are suitable for studying degradation pathways under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation : Use HPLC-MS to track degradation products at pH 2–12. Apply pseudo-first-order kinetics to model hydrolysis of the sulfonyl group and trifluoromethyl stability.
- Mechanistic Insights : Employ Eyring-Polanyi equations to correlate activation parameters (ΔH‡, ΔS‡) with pH-induced transition states. Reference frameworks from membrane separation technologies (e.g., RDF2050104 ) for modeling diffusion-limited reactions.
- Validation : Compare experimental half-lives with COSMO-RS simulations to refine solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
